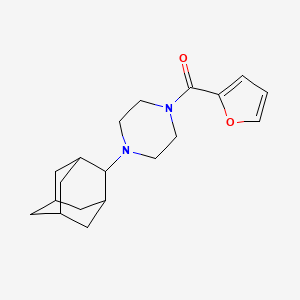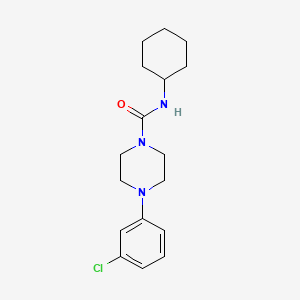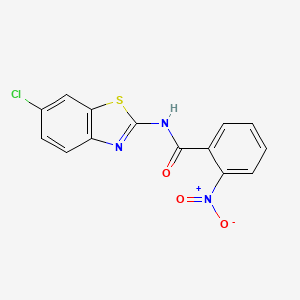
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea, also known as DFTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DFTU is a thiourea derivative that has been synthesized through a multistep reaction process.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. In vivo studies have shown that this compound has insecticidal activity against various pests.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has various advantages and limitations for lab experiments. One advantage of this compound is its potential use as a therapeutic agent for various diseases. Another advantage of this compound is its insecticidal activity against various pests. However, one limitation of this compound is its challenging synthesis process, which requires expertise in organic chemistry. Another limitation of this compound is its unknown mechanism of action, which makes it difficult to understand its effects on cellular processes.
Orientations Futures
There are various future directions for the study of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea. One future direction is the study of this compound as a potential therapeutic agent for neurodegenerative diseases. Another future direction is the study of this compound as a potential pesticide for various pests. Further research is needed to understand the mechanism of action of this compound and its effects on cellular processes. Additionally, the synthesis process of this compound can be optimized to make it more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea involves a multistep reaction process. The first step involves the reaction of 3,4-dimethoxybenzylamine with 3-fluorobenzoyl chloride to form N-(3-fluorophenyl)-3,4-dimethoxybenzamide. The second step involves the reaction of N-(3-fluorophenyl)-3,4-dimethoxybenzamide with thiourea to form this compound. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-N'-(3-fluorophenyl)thiourea has been studied for its potential applications in various fields of science. In the field of medicine, this compound has been studied for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal activity against various pests.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-19-13-7-6-12(9-14(13)20-2)18-15(21)17-11-5-3-4-10(16)8-11/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWAWLIIFMBWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)





![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
